Theoretical studies have been conducted to investigate the properties of 4,5-Dichlorophthalimide using computational methods like:
These calculations have been used to investigate properties like:
,5-Dichlorophthalimide serves as a valuable building block in organic synthesis due to its reactive nature. It has been used as a reactant in the preparation of various compounds, including:
Additionally, 4,5-Dichlorophthalimide has been explored as:
4,5-Dichlorophthalimide is an organic compound characterized by the presence of two chlorine atoms attached to the phthalimide structure. Its chemical formula is CHClNO, and it is recognized for its unique properties that stem from the dichloro substitution on the aromatic ring. This compound often appears as a white to off-white crystalline solid and has a melting point of approximately 240 °C (decomposes) .
Several methods exist for synthesizing 4,5-Dichlorophthalimide:
These methods highlight the compound's versatility and accessibility for synthetic chemists.
4,5-Dichlorophthalimide has diverse applications in various fields:
Several compounds share structural similarities with 4,5-Dichlorophthalimide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phthalimide | Imide | Base structure without chlorine substitution |
| 4-Chlorophthalimide | Chlorinated Imide | Contains one chlorine atom |
| 5-Chlorophthalimide | Chlorinated Imide | Contains one chlorine atom at a different position |
| 4,5-Dimethylphthalimide | Alkylated Imide | Contains methyl groups instead of chlorine |
4,5-Dichlorophthalimide stands out due to its dichloro substitution, which significantly influences its reactivity and applications compared to these similar compounds.
4,5-Dichlorophthalimide (C₈H₃Cl₂NO₂) features a bicyclic structure with chlorine atoms at the 4- and 5-positions of the aromatic ring (Figure 1). The imide group introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity.
Table 1: Key Physicochemical Properties
The compound’s dipole moment (6.12 D) and polarizability (20.5 ų) have been calculated using density functional theory (DFT), revealing its suitability for nonlinear optical applications.
Irritant